molecular formula C50H75N15O10 B10781478 [Phe8psi-(CH2NH)arg9]-bradykinin

[Phe8psi-(CH2NH)arg9]-bradykinin

Cat. No.: B10781478
M. Wt: 1046.2 g/mol
InChI Key: XKJBISGEHGXKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Phe8psi-(CH2NH)arg9]-bradykinin is a synthetic analog of bradykinin, a peptide that plays a crucial role in various physiological processes, including vasodilation, inflammation, and pain mediation. This compound is designed to mimic the natural bradykinin but with enhanced stability and activity, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Phe8psi-(CH2NH)arg9]-bradykinin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The key step in the synthesis of this compound is the incorporation of the psi(CH2NH) bond between phenylalanine (Phe) at position 8 and arginine (Arg) at position 9. This is achieved through a reductive amination reaction, where the carbonyl group of Phe is reduced and then coupled with the amine group of Arg .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

[Phe8psi-(CH2NH)arg9]-bradykinin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogs with altered biological activity .

Scientific Research Applications

[Phe8psi-(CH2NH)arg9]-bradykinin has a wide range of applications in scientific research:

Mechanism of Action

[Phe8psi-(CH2NH)arg9]-bradykinin exerts its effects by binding to bradykinin receptors, primarily B2 receptors, on the surface of target cells. This binding activates intracellular signaling pathways, leading to the production of secondary messengers such as cyclic AMP (cAMP) and inositol triphosphate (IP3). These messengers then trigger various physiological responses, including vasodilation, increased vascular permeability, and pain sensation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Phe8psi-(CH2NH)arg9]-bradykinin is unique due to the presence of the psi(CH2NH) bond, which enhances its stability and resistance to enzymatic degradation. This makes it a more potent and longer-lasting analog compared to its natural counterparts .

Properties

IUPAC Name

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H75N15O10/c51-34(16-7-21-56-49(52)53)45(71)65-25-11-20-40(65)47(73)64-24-9-18-38(64)43(69)59-29-41(67)61-36(27-32-14-5-2-6-15-32)42(68)62-37(30-66)46(72)63-23-10-19-39(63)44(70)60-33(26-31-12-3-1-4-13-31)28-58-35(48(74)75)17-8-22-57-50(54)55/h1-6,12-15,33-40,58,66H,7-11,16-30,51H2,(H,59,69)(H,60,70)(H,61,67)(H,62,68)(H,74,75)(H4,52,53,56)(H4,54,55,57)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJBISGEHGXKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)CNC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H75N15O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1046.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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